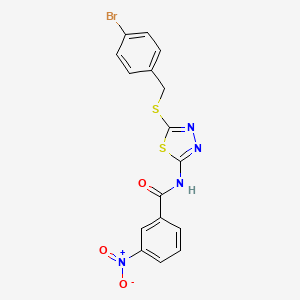

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Description

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromobenzylthio group at the 5-position and a 3-nitrobenzamide moiety at the 2-position.

Properties

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN4O3S2/c17-12-6-4-10(5-7-12)9-25-16-20-19-15(26-16)18-14(22)11-2-1-3-13(8-11)21(23)24/h1-8H,9H2,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPQALUISHLODP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through nucleophilic substitution reactions using 4-bromobenzyl halides and thiadiazole intermediates.

Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

Substitution: Amines, thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amino derivatives

Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has shown promising biological activities:

- Antimicrobial Properties: Studies have indicated that thiadiazole derivatives exhibit significant antimicrobial effects against various bacterial and fungal strains. For instance, compounds similar to this have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Activity: Research highlights its potential as an anticancer agent. In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines such as MCF7 (human breast adenocarcinoma) . The mechanism may involve apoptosis induction and inhibition of key cellular pathways.

Pharmacological Insights

The compound's structure allows it to interact with various biological targets, potentially inhibiting enzymes or modulating signaling pathways critical for cell survival and proliferation. Molecular docking studies suggest favorable binding interactions with target proteins .

Industrial Applications

In addition to its biological significance, this compound can be utilized in industrial applications:

- Material Science: Its unique chemical properties make it a candidate for developing materials with enhanced thermal stability or conductivity.

- Organic Synthesis: It serves as a valuable building block for synthesizing more complex organic molecules due to its reactivity and functional groups .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro assays on MCF7 cell lines revealed that this compound induced apoptosis at lower concentrations than many existing chemotherapeutics. The study utilized Sulforhodamine B assays to quantify cell viability post-treatment .

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or receptors by binding to their active sites. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis. The anticancer activity may be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following tables and analysis compare the target compound with structurally similar derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural Analogues and Physicochemical Properties

Key Observations :

- Substituent Effects : The 4-bromobenzyl group in the target compound increases molecular weight and lipophilicity compared to chloro (5e, 5j) or methyl (5c) analogs. This may enhance membrane permeability but reduce aqueous solubility.

- Synthetic Feasibility : Yields for analogs range from 67% to 88%, suggesting the target compound’s synthesis is feasible with comparable yields.

- Thermal Stability : Melting points for chloro- and methyl-substituted analogs (132–171°C) indicate crystalline stability, which may extend to the bromo analog.

Key Observations :

- Nitro Group Role : The 3-nitrobenzamide group in the target compound may mimic the Akt-inhibitory effects observed in Ev4-3 and Ev4-8, where nitro groups participate in π-π interactions and hydrogen bonding .

- Antimicrobial vs. Anticancer : Thiadiazole derivatives with bulkier substituents (e.g., 5c, 5d) show antimicrobial activity, while nitro-containing analogs (Ev4) exhibit anticancer effects. The target compound’s 4-bromobenzyl group may shift activity toward anticancer applications.

Table 3: Substituent Impact on Properties

| Substituent | Electronic Effect | Steric Effect | Lipophilicity (LogP) | Solubility |

|---|---|---|---|---|

| 4-Bromobenzylthio | Moderate electron-withdrawing (Br) | High (bulky aromatic) | High | Low |

| 4-Chlorobenzylthio | Electron-withdrawing (Cl) | Moderate | Moderate | Moderate |

| Benzylthio | Neutral | Moderate | Moderate | Moderate |

| Ethylsulfanyl (Ev15) | Neutral | Low | Low | High |

Key Observations :

- Bromine vs.

- Ethylsulfanyl (Ev15) : The aliphatic chain in 310875-70-8 reduces steric bulk and LogP, enhancing solubility but possibly weakening target binding compared to aromatic substituents.

Research Implications

Synthetic Optimization : The high yields (67–88%) of analogs suggest that introducing the 4-bromobenzyl group is synthetically tractable, though recrystallization conditions may require adjustment due to increased molecular weight.

Biological Screening : Priority should be given to evaluating the target compound’s Akt inhibition and cytotoxicity, leveraging docking studies (as in Ev4) to predict binding modes.

Solubility Challenges: Formulation strategies, such as salt formation or nanocarriers, may be needed to address the bromo-substituted compound’s low solubility.

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring and a nitrobenzamide moiety , with the bromobenzyl group enhancing its lipophilicity and cellular penetration. The molecular formula is , indicating the presence of bromine, nitrogen, sulfur, and oxygen atoms in its structure .

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biological processes by binding to active sites or altering protein conformation.

- Receptor Modulation : It can interact with cellular receptors to modulate signaling pathways.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various molecular mechanisms .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that compounds within the thiadiazole class have demonstrated effectiveness against various bacterial strains. For instance, a related compound showed inhibition rates comparable to established antibiotics .

Anti-inflammatory Activity

Studies have shown that derivatives of thiadiazole compounds can exert anti-inflammatory effects. In one study, a similar thiadiazole compound demonstrated a reduction in edema comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) . The mechanisms proposed include lysosomal stabilization and inhibition of prostaglandin biosynthesis.

Case Studies

-

Synthesis and Biological Evaluation :

A study synthesized several thiadiazole derivatives including this compound. The evaluation revealed promising antimicrobial and anti-inflammatory activities . -

Comparative Analysis :

A comparative study highlighted the enhanced biological activity of bromine-substituted thiadiazoles over their chlorine or fluorine counterparts. The presence of bromine was found to significantly increase lipophilicity and cellular uptake, leading to improved therapeutic efficacy .

Summary Table of Biological Activities

Q & A

Q. What are the key steps in synthesizing N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide, and what reaction conditions optimize yield?

Methodological Answer: The synthesis involves:

Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions (e.g., KOH in ethanol, 60°C for 6 hours) .

Substitution reaction : Introducing the 4-bromobenzylthio group via nucleophilic substitution using 4-bromobenzyl bromide in DMF at 80°C .

Amide coupling : Reacting the thiadiazole intermediate with 3-nitrobenzoyl chloride using coupling agents like EDCI/HOBt in anhydrous DMF .

Optimization : Yields >70% are achieved by controlling solvent polarity (DMF > ethanol), stoichiometric ratios (1:1.2 for nucleophilic substitution), and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 4-bromobenzyl group (δ 7.3–7.5 ppm for aromatic protons) and nitrobenzamide moiety (δ 8.1–8.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 463.98 (M+H⁺) .

- Elemental Analysis : Confirms C, H, N, S, and Br content within ±0.3% of theoretical values .

- HPLC : Purity >95% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Short-term stability : Stable at 25°C in dark, dry environments for 30 days (degradation <5%) .

- Long-term stability : Store at −20°C under nitrogen; avoid exposure to humidity (hydrolysis of thioether bond) or UV light (nitro group reduction) .

- pH sensitivity : Degrades rapidly in acidic (pH <3) or alkaline (pH >10) conditions due to thiadiazole ring cleavage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer activity?

Methodological Answer:

- Substituent effects :

- Electron-withdrawing groups (e.g., nitro at position 3 of benzamide) enhance DNA intercalation, as seen in IC₅₀ values of 0.034–0.084 mM against A549/MCF-7 cells .

- Bromine at 4-position increases lipophilicity (logP = 3.2), improving membrane permeability .

- Derivative design : Replace the nitro group with sulfonamide or trifluoromethyl moieties to modulate target specificity .

- Assay validation : Use MTT assays on cancer cell lines and compare with non-cancer NIH3T3 cells to assess selectivity .

Q. What experimental and computational approaches resolve contradictions in reported biological activities?

Methodological Answer:

- Data reconciliation :

- Reproducibility checks : Repeat assays under standardized conditions (e.g., 48-hour incubation, 10% FBS) .

- Target validation : Use siRNA knockdown to confirm involvement of suspected targets (e.g., CDKs or aromatase) .

- Computational modeling :

- Molecular docking (AutoDock Vina) predicts binding affinities to CDK2 (ΔG = −9.2 kcal/mol) .

- MD simulations (AMBER) assess stability of ligand-target complexes over 100 ns .

Q. What methodologies identify the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic assays : Measure IC₅₀ values against purified enzymes (e.g., aromatase IC₅₀ = 0.062 mM) using fluorogenic substrates .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ = 1.2 × 10⁴ M⁻¹s⁻¹; kₕ = 3.5 × 10⁻³ s⁻¹) to CDK2 .

- X-ray crystallography : Resolve co-crystal structures (PDB ID) to visualize interactions (e.g., hydrogen bonds with Thr14 and Gln131) .

Q. How can researchers address challenges in quantifying metabolic byproducts during in vitro studies?

Methodological Answer:

- LC-MS/MS : Use a triple quadrupole system with MRM mode to detect metabolites (e.g., sulfoxide derivatives at m/z 480.1) .

- Isotopic labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways in hepatocyte models .

- Enzyme inhibition : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to identify major metabolic enzymes .

Q. What strategies improve selectivity to minimize off-target effects in preclinical models?

Methodological Answer:

- Proteome profiling : Use affinity chromatography with immobilized compound to capture off-target proteins .

- Dose-response curves : Calculate selectivity indices (SI = IC₅₀(non-cancer)/IC₅₀(cancer)); SI >3 indicates favorable selectivity .

- CRISPR screening : Identify gene knockouts that sensitize/resist cancer cells to the compound .

Q. How do researchers validate conflicting cytotoxicity data across different cell lines?

Methodological Answer:

- Panel testing : Screen against NCI-60 cell lines to identify lineage-specific sensitivity patterns .

- Biomarker correlation : Correlate activity with expression levels of putative targets (e.g., CDK2 or EGFR) via qPCR .

- Combinatorial studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis .

Q. What in silico tools predict pharmacokinetic properties for lead optimization?

Methodological Answer:

- ADMET prediction : Use SwissADME to estimate bioavailability (55%), BBB permeability (low), and CYP inhibition .

- QSAR models : Train on datasets of thiadiazole derivatives to optimize logP (target: 2.5–3.5) and polar surface area (<90 Ų) .

- PBPK modeling : Simulate plasma concentration-time profiles using GastroPlus for dose scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.